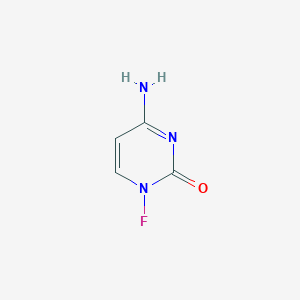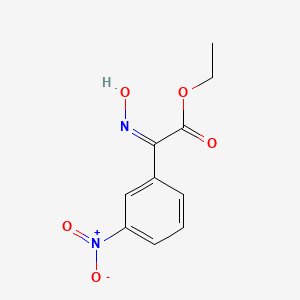
ethyl (E)-3-nitro-alpha-hydroxyiminophenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate is an organic compound with a complex structure that includes both nitro and oxime functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate typically involves the reaction of ethyl 2-(3-nitrophenyl)acetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The oxime group can be reduced to an amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
Oxidation: Conversion to nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds and interact with nucleophiles. These interactions can modulate biological pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2-nitrophenyl)acetate: Lacks the oxime group, making it less reactive in certain types of reactions.
Ethyl 2-(3-nitrophenyl)acetate: Similar structure but without the oxime functionality.
Ethyl 2-chloro-2-(hydroxyimino)acetate: Contains a chloro group instead of a nitro group, leading to different reactivity.
Uniqueness
Ethyl (2E)-2-hydroxyimino-2-(3-nitrophenyl)acetate is unique due to the presence of both nitro and oxime groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H10N2O5 |
|---|---|
Molekulargewicht |
238.20 g/mol |
IUPAC-Name |
ethyl (2Z)-2-hydroxyimino-2-(3-nitrophenyl)acetate |
InChI |
InChI=1S/C10H10N2O5/c1-2-17-10(13)9(11-14)7-4-3-5-8(6-7)12(15)16/h3-6,14H,2H2,1H3/b11-9- |
InChI-Schlüssel |
VGVIVMFQQNPCDI-LUAWRHEFSA-N |
Isomerische SMILES |
CCOC(=O)/C(=N\O)/C1=CC(=CC=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C(=NO)C1=CC(=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




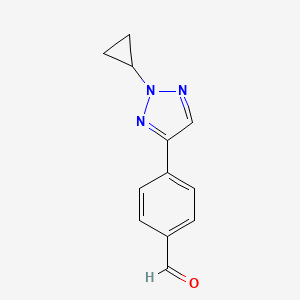
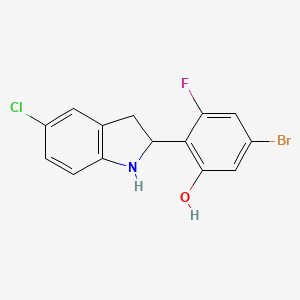
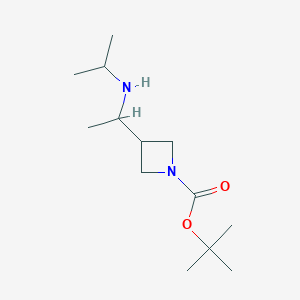
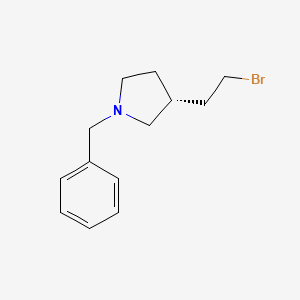

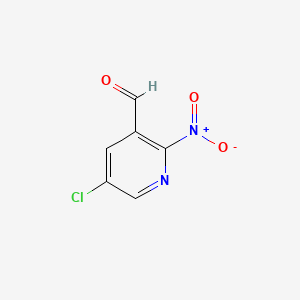
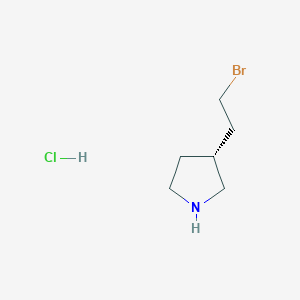
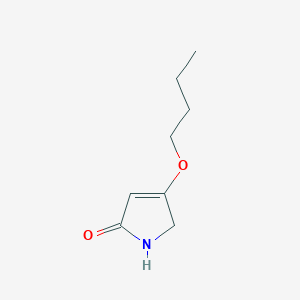
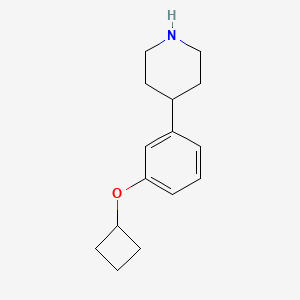
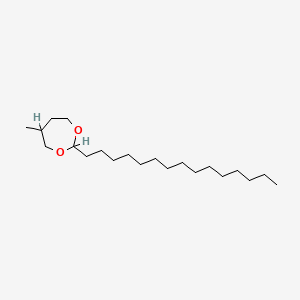
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13972271.png)
